Zolpidem IV-d6
Description
Fundamental Principles of Deuteration in Drug Molecules and the Kinetic Isotope Effect (KIE)
Deuteration is a specific form of stable isotope labeling where one or more hydrogen atoms (protium, ¹H) in a drug molecule are replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. alfa-chemistry.com Deuterium contains a proton and a neutron, effectively doubling the mass of the hydrogen atom without significantly altering the molecule's size, shape, or intrinsic chemical reactivity. wikipedia.orgportico.org
This substitution has a profound impact on the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orgneulandlabs.com This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE) . wikipedia.orgportico.org The KIE is observed when the cleavage of a bond to the isotopically substituted atom is part of the rate-determining step of a chemical reaction. portico.orgacs.org Because the C-D bond requires more energy to break, reactions that involve its cleavage proceed at a slower rate compared to the cleavage of a C-H bond. portico.orgacs.org
In pharmaceutical sciences, the KIE is particularly relevant to drug metabolism. Many drugs are broken down in the liver by cytochrome P450 (P450) enzymes, a process that frequently involves the cleavage of C-H bonds. nih.govportico.org By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced. wikipedia.orgnih.gov This can lead to several potential changes in the drug's pharmacokinetic profile, such as a longer biological half-life, increased systemic exposure, and a potential reduction in the formation of toxic metabolites. wikipedia.orggabarx.com
Historical Context and Evolution of Deuterated Drug Analogues in Research
The use of deuterium in scientific research dates back decades, initially serving as a tool for physical organic chemists to probe and understand reaction mechanisms via the KIE. portico.orgacs.org In the context of medicinal chemistry, the first explorations into how deuteration could affect drug metabolism appeared in the 1960s, with studies on deuterated versions of compounds like morphine. portico.orgnih.gov The concept of using deuteration to improve a drug's pharmacokinetic properties gained more formal recognition in the 1970s, with some of the first patents being granted for deuterated molecules intended for therapeutic use. wikipedia.orgnih.gov For instance, a patent from this era described a deuterated fluoroalanine derivative developed for antimicrobial therapy. nih.gov
Despite this early interest, the development of deuterated drugs proceeded slowly for several decades. acs.org However, the turn of the century saw a resurgence of interest, with the establishment of pharmaceutical companies focused specifically on developing deuterated versions of existing drugs. portico.orgnih.gov This "deuterium switch" approach was seen as a lower-risk development strategy because it started with compounds that already had established pharmacological activity. portico.org
A landmark event in the history of deuterated drugs occurred in April 2017, when the U.S. Food and Drug Administration (FDA) granted marketing approval to Austedo® (deutetrabenazine). neulandlabs.comacs.orgclearsynthdiscovery.com Deutetrabenazine, a deuterated analogue of tetrabenazine, was the first deuterated drug to receive FDA approval, validating the therapeutic potential of this strategy. acs.orgnih.gov This approval marked a significant milestone, stimulating further investment and research into the development of both deuterated analogues of existing drugs and novel deuterated chemical entities. acs.orgnih.gov
Overview of Zolpidem IV-d6 as a Research Tool within the Deuterated Compound Landscape
Within the landscape of deuterated compounds, molecules like this compound (also commonly referred to as Zolpidem-d6) serve a different but equally critical purpose. Unlike therapeutic deuterated drugs such as deutetrabenazine, this compound is not developed to alter the pharmacokinetic profile of the parent drug for enhanced efficacy. Instead, its primary and essential role is as an analytical research tool. myskinrecipes.comcaymanchem.com
This compound is a stable isotope-labeled internal standard (SIL-IS) used for the precise quantification of the hypnotic agent zolpidem in biological matrices like plasma, blood, or urine. myskinrecipes.comejournal.by In quantitative bioanalysis, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving reliable and reproducible results. wuxiapptec.com
The ideal internal standard behaves almost identically to the analyte (in this case, zolpidem) during sample extraction, preparation, and analysis but is distinguishable by the mass spectrometer. biopharmaservices.com this compound fits this role perfectly. It has nearly identical physicochemical properties to zolpidem, ensuring it experiences the same potential losses during sample processing and the same ionization effects in the mass spectrometer. wuxiapptec.com However, due to the six deuterium atoms, it has a higher mass than native zolpidem, allowing the instrument to detect and measure both compounds independently in the same sample. caymanchem.comoup.com By calculating the ratio of the zolpidem response to the known concentration of the this compound internal standard, researchers can accurately determine the concentration of zolpidem in the original sample. wuxiapptec.comejournal.by This application is fundamental in pharmacokinetic studies, clinical toxicology, and forensic analysis. myskinrecipes.com
Table 2: Physicochemical Properties of Zolpidem and this compound
| Property | Zolpidem | This compound |
|---|---|---|
| CAS Number | 82626-48-0 nist.gov | 959605-90-4 myskinrecipes.comcaymanchem.com |
| Molecular Formula | C₁₉H₂₁N₃O nist.gov | C₁₉H₁₅D₆N₃O myskinrecipes.comcaymanchem.com |
| Molecular Weight | 307.4 g/mol | 313.4 g/mol myskinrecipes.comcaymanchem.com |
| Primary Research Use | Active pharmaceutical ingredient. nih.gov | Internal standard for quantitative bioanalysis. myskinrecipes.comcaymanchem.comejournal.by |
Properties
Molecular Formula |
C₁₇H₉D₆N₃ |
|---|---|
Molecular Weight |
267.36 |
Synonyms |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile-d6; Zolpidem Cyano -d6 Impurity |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Zolpidem Iv D6
Established Synthetic Pathways for Zolpidem Parent Compound
The synthesis of zolpidem, a prominent imidazopyridine derivative, has been the subject of extensive research, leading to the development of various efficient and scalable methods. These pathways focus on the construction of the core imidazo[1,2-a]pyridine (B132010) scaffold and the subsequent introduction of the N,N-dimethylacetamide side chain.
Microwave-Assisted Synthesis Approaches to the Imidazopyridine Core
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of the imidazopyridine core of zolpidem. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and higher product purities. nih.govresearchgate.net A key reaction is the condensation of a suitably substituted 2-aminopyridine (B139424) with an α-bromoacetophenone. nih.gov
Studies have demonstrated that transferring this condensation to microwave conditions can shorten reaction times from overnight to as little as 30-40 minutes. nih.govconnectjournals.com For instance, the reaction of 5-methylpyridin-2-amine and 2-bromo-4'-methylacetophenone (B17258) in toluene (B28343) with sodium bicarbonate as a base under microwave irradiation at 110°C yields the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine intermediate in significantly higher yields (82-90%) compared to oil-bath heating. nih.govresearchgate.net This efficiency is attributed to the rapid and uniform heating provided by microwave energy. nih.gov Furthermore, green chemistry approaches have been developed, utilizing water as a solvent and eliminating the need for a catalyst, affording the imidazo[1,2-a]pyridine core in excellent yields (92–95%) within 30 minutes. connectjournals.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of the Zolpidem Core Intermediate
| Parameter | Conventional Oil-Bath Heating | Microwave-Assisted Synthesis |
| Reaction Time | Overnight | 30-60 minutes |
| Typical Yield | Moderate | 82-95% |
| Purity | Good | High |
| Conditions | Reflux temperature | 65-110 °C |
| Data compiled from research findings. nih.govresearchgate.netconnectjournals.com |
Tandem Reaction Strategies for Acetamide (B32628) Chain Introduction
Tandem, or cascade, reactions provide an elegant and efficient method for constructing the acetamide side chain of zolpidem in a single step from key precursors. One notable strategy involves a copper-catalyzed tandem reaction between an imine and a propiolamide. researchgate.net This process begins with the formation of an imine from 2-amino-5-methylpyridine. The subsequent reaction with N,N-dimethyl-2-propynamide is promoted by a catalytic system, such as copper(I) iodide (CuI) and BINOL (1,1'-bi-2-naphthol). researchgate.net
Identification and Characterization of Process-Related Intermediates and Analogues
The quality control of zolpidem synthesis necessitates the thorough identification and characterization of any process-related impurities and intermediates. researchgate.netumich.edu Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are initially used to detect these substances in the crude final product. researchgate.netumich.edu
Subsequent synthesis and spectral analysis using Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for definitive characterization. researchgate.netumich.edu Common impurities and intermediates that have been identified include starting materials, by-products, and degradation products. Some of these compounds are known, while others have been newly reported through process development studies. researchgate.netumich.edu
Table 2: Characterized Process-Related Substances in Zolpidem Synthesis
| Compound Name | Abbreviation/Impurity Code | Type |
| (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid | Zolpidem Acid (Imp-2) | Intermediate/Impurity |
| N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide | Zolpidem Amide (Imp-3) | Impurity |
| (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol | Hydroxy Impurity (Imp-5) | Impurity |
| 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone | N/A | New Impurity |
| bis(6-methyl-2-p-tolyl-imidazo [1,2-a]pyridine) methane | N/A | New Impurity |
| Data compiled from impurity profiling studies. researchgate.netumich.edu |
Deuterium (B1214612) Incorporation Strategies for Zolpidem IV-d6 Synthesis
The synthesis of isotopically labeled compounds like this compound is crucial for various research applications, including metabolic studies and use as internal standards in quantitative analysis. The "d6" designation indicates that six hydrogen atoms in the zolpidem molecule have been replaced with deuterium atoms, typically at the two N-methyl groups of the acetamide side chain, which are known sites of oxidative metabolism. nih.govnih.gov This strategic deuteration can enhance the metabolic stability of the compound by leveraging the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.gov
Directed Hydrogen Isotope Exchange (HIE) Methods
Directed Hydrogen Isotope Exchange (HIE) is a primary method for incorporating deuterium into a target molecule. While specific literature on the synthesis of this compound is not publicly detailed, the synthesis can be achieved by modifying established pathways for the parent compound using deuterated reagents.
A common strategy involves the final amidation step. The precursor, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (Zolpidem Acid), can be reacted with deuterated dimethylamine (B145610), (CD₃)₂NH, or its hydrochloride salt. This reaction is typically facilitated by a coupling agent to form the final this compound product where both N-methyl groups are fully deuterated.
Alternatively, metal-catalyzed H-D exchange reactions can be employed on advanced intermediates. nih.gov Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) under specific conditions, although this method may offer less regioselectivity compared to using deuterated building blocks. nih.gov For this compound, the use of (CD₃)₂NH in the final synthetic step remains the most direct and regioselective approach.
Reductive and Dehalogenative Deuteration Techniques
While direct reductive and dehalogenative deuteration techniques are common for introducing deuterium into many organic molecules, their application to the specific synthesis of this compound, where the labeling is at the N,N-dimethyl groups, is not the most direct route. However, analogous deuteration strategies are employed in the synthesis of related deuterated imidazopyridine cores. For instance, a common method for producing deuterated building blocks involves the catalytic reduction of a suitable precursor with deuterium gas (D₂). In a related context, the synthesis of a methylene-deuterated 4-CF₃-benzylamine has been achieved through the reduction of 4-(trifluoromethyl)benzonitrile (B42179) using a palladium on carbon (Pd/C) catalyst under a deuterium atmosphere in the presence of deuterated hydrochloric acid (DCl). nih.gov This method highlights the utility of catalytic deuteration in preparing isotopically labeled amines, which are key precursors in many pharmaceutical syntheses.
Another relevant technique is the metal-catalyzed hydrogen-deuterium (H-D) exchange reaction. This method can be used to deuterate specific positions in a molecule that are susceptible to exchange. For example, the synthesis of a deuterated 5-methylpyridin-2-amine, a key intermediate for imidazopyridine synthesis, can be achieved via a metal-catalyzed H-D exchange reaction in heavy water (D₂O). nih.gov While these techniques are powerful for general deuteration, the targeted labeling of the N,N-dimethyl groups in this compound typically relies on a more direct approach utilizing pre-labeled synthons.
Specific Labeling at the N,N-Dimethylacetamide Moiety
The most efficient and specific method for the synthesis of this compound involves the use of a deuterated source for the N,N-dimethylamino group. This is typically achieved by employing deuterated dimethylamine or a derivative thereof in the final amidation step of the Zolpidem synthesis.
The general synthesis of Zolpidem involves the preparation of 2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid (Zolpidic acid), which is then converted to the corresponding amide. jocpr.com To introduce the six deuterium atoms onto the N,N-dimethyl group, the amidation of Zolpidic acid is performed using N,N-di(methyl-d₃)amine. This reaction is typically facilitated by a coupling agent, such as carbonyldiimidazole (CDI), or by converting the carboxylic acid to a more reactive species like an acid chloride.
A plausible synthetic route would proceed as follows:
Preparation of Zolpidic Acid: The synthesis starts from 2-amino-5-methylpyridine, which is reacted with a suitable bromo-ketone to form the imidazopyridine core. Subsequent functionalization at the 3-position leads to the formation of Zolpidic acid. google.comgoogle.com
Activation of Zolpidic Acid: The carboxylic acid group of Zolpidic acid is activated to facilitate amide bond formation. This can be achieved by reaction with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation with Deuterated Dimethylamine: The activated Zolpidic acid derivative is then reacted with N,N-di(methyl-d₃)amine to form this compound. caymanchem.com The deuterated amine is the key reagent that introduces the isotopic labels at the desired position with high fidelity.
This method ensures that the deuterium atoms are located specifically on the N,N-dimethyl groups, resulting in the desired this compound with a high degree of isotopic enrichment.
Chromatographic Purification and Advanced Spectroscopic Verification of Isotopic Enrichment
Following the synthesis, rigorous purification and analytical verification are essential to ensure the chemical and isotopic purity of this compound. These steps are critical for its intended use as an internal standard, where accuracy and precision are paramount.
Analytical Techniques for Purity and Isotopic Content Assessment
A combination of chromatographic and spectroscopic techniques is employed to assess the purity and confirm the isotopic enrichment of the synthesized this compound.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is a primary tool for both the purification and purity assessment of this compound. scispace.comresearchgate.net Preparative HPLC can be used to isolate the desired deuterated compound from unreacted starting materials, non-deuterated Zolpidem, and other reaction byproducts. Analytical HPLC, often coupled with a UV detector, is then used to determine the chemical purity of the final product. A high-purity standard is essential to avoid interference in subsequent analytical applications.
Spectroscopic Verification: Advanced spectroscopic methods are indispensable for confirming the molecular structure and, crucially, for quantifying the level of deuterium incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds. almacgroup.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the exact mass of this compound can be determined and compared to its theoretical mass. The mass spectrum will show a distinct peak for the d6-labeled compound, shifted by approximately 6 Da from the unlabeled Zolpidem. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for the analysis of Zolpidem and its deuterated internal standard in biological matrices. ejournal.bynih.govnih.gov The specific mass transitions for Zolpidem and Zolpidem-d6 are monitored to ensure specificity and sensitivity.
Table 1: Mass Spectrometric Parameters for Zolpidem and this compound
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Zolpidem | 308.0 | 235.0 |
| This compound | 314.2 | 235.0 |
Data sourced from reference ejournal.by
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential tool for structural confirmation and isotopic analysis.
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons would be absent or significantly diminished, providing direct evidence of successful deuteration at this position. drugbank.comnih.gov The rest of the spectrum should be consistent with the structure of Zolpidem.
¹³C NMR: The carbon-13 NMR spectrum can also confirm the structure. The signals for the deuterated methyl carbons will appear as multiplets due to carbon-deuterium coupling and will be shifted slightly upfield compared to the non-deuterated analog. rsc.org
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its high chemical purity and isotopic enrichment, which are critical for its application as a reliable internal standard in bioanalytical methods.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Zolpidem |
| This compound |
| 2-amino-5-methylpyridine |
| N,N-di(methyl-d₃)amine |
| 2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid (Zolpidic acid) |
| 4-(trifluoromethyl)benzonitrile |
| 4-CF₃-benzylamine |
| Palladium on carbon (Pd/C) |
| Deuterium gas (D₂) |
| Deuterated hydrochloric acid (DCl) |
| Heavy water (D₂O) |
| Carbonyldiimidazole (CDI) |
| Thionyl chloride |
Advanced Analytical Chemistry of Zolpidem Iv D6 and Its Metabolites
Role of Zolpidem IV-d6 as an Internal Standard in Quantitative Bioanalytical Methods
In the precise quantification of zolpidem and its metabolites in biological samples, a stable isotope-labeled internal standard is indispensable. Zolpidem-d6, a deuterated analog of zolpidem, serves this critical role. ejournal.byresearchgate.net Its utility is rooted in its chemical and physical properties, which are nearly identical to the non-labeled zolpidem. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its mass is six daltons higher due to the replacement of six hydrogen atoms with deuterium (B1214612). This mass difference allows a mass spectrometer to distinguish it from the native analyte. oup.comresearchgate.net By adding a known quantity of Zolpidem-d6 to a sample at the beginning of the analytical process, it effectively normalizes for any loss of analyte during extraction, as well as for variations in instrument response, a principle central to Isotope Dilution Mass Spectrometry. nih.govepa.gov
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. mdpi.comosti.gov It is considered a primary ratio method, traceable to the International System of Units (SI). mdpi.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard, such as Zolpidem-d6) to the sample. epa.govosti.gov
After the spike is added, it is crucial to achieve complete homogenization and equilibration with the endogenous analyte in the sample matrix. epa.gov Following equilibration, the sample undergoes extraction and purification steps. A key advantage of IDMS is that quantitative recovery of the analyte is not necessary. osti.gov This is because any losses during the sample workup will affect both the native analyte and the isotopically labeled standard to the same extent. epa.gov
The final extract is then analyzed by mass spectrometry. The instrument measures the intensity ratio of a specific mass-to-charge (m/z) ion of the native analyte to the corresponding m/z ion of the isotopic standard. osti.gov Since the amount of the added standard is known, the unknown concentration of the native analyte in the original sample can be calculated with high accuracy from this measured ratio. epa.govosti.gov This approach effectively mitigates interferences from the sample matrix and compensates for fluctuations in instrument signal, making it the gold standard for quantitative bioanalysis. epa.govmdpi.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Zolpidem and its Metabolites
The development of robust and sensitive assays for the determination of zolpidem and its metabolites is crucial in forensic toxicology and clinical chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its superior selectivity, sensitivity, and speed. nih.govnih.gov Numerous methods have been developed and validated for various biological matrices, including blood, plasma, urine, oral fluid, and hair. ejournal.bynih.govnih.govnih.gov
Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. The choice of technique depends on the matrix, the required sensitivity, and laboratory workflow.
Protein Precipitation (PPT): This is a rapid and straightforward technique, often used for plasma and whole blood samples. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. oup.comfaa.gov After centrifugation, the supernatant containing the analyte is separated and can be directly injected or further processed. While simple, it may be less clean than other methods, potentially leading to greater matrix effects. faa.gov
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. For zolpidem analysis, samples are typically alkalinized, and an organic solvent such as ethyl acetate (B1210297) or methyl t-butyl ether is used to extract the drug from the aqueous matrix. nih.govnih.gov LLE provides a cleaner extract than PPT but is more labor-intensive.
Solid Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation method that has been widely applied to zolpidem analysis in plasma, blood, and urine. ejournal.bynih.gov It uses a solid sorbent packed into a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent. Polymeric sorbents are commonly used for zolpidem and its metabolites, offering high and reproducible recoveries. ejournal.byresearchgate.net
Direct Injection: For urine samples, some methods employ a "dilute-and-shoot" approach where the sample is simply diluted, centrifuged, and directly injected into the LC-MS/MS system. nih.gov This method is very fast and minimizes sample handling but places higher demands on the chromatographic system to separate the analyte from complex matrix components. nih.gov
Chromatographic separation is essential for resolving zolpidem and its metabolites from each other and from endogenous matrix components. Reversed-phase chromatography using C18 or phenyl-hexyl columns is most common. researchgate.netnih.gov Gradient elution with mobile phases consisting of acetonitrile or methanol and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically employed to achieve efficient separation within short run times, often under 5 minutes. ejournal.bynih.govoup.com
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each analyte. In positive electrospray ionization (ESI+) mode, zolpidem is protonated to form the precursor ion [M+H]⁺. This ion is then fragmented in the collision cell, and specific product ions are monitored. At least two MRM transitions are typically monitored for each analyte—one for quantification (quantifier) and one for confirmation (qualifier)—to ensure unambiguous identification. oup.comoup.com
Below is a table of representative MRM transitions used in the analysis of zolpidem, its major carboxylic acid metabolite, and the Zolpidem-d6 internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Reference(s) |
| Zolpidem | 308.1 | 235.1 | Quantifier | ejournal.byresearchgate.netnih.gov |
| Zolpidem | 308.1 | 263.0 | Qualifier | oup.com |
| Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) | 338.1 | 265.0 | Quantifier | oup.com |
| Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) | 338.1 | 293.0 | Qualifier | oup.com |
| Zolpidem-d6 | 314.2 | 235.0 | Quantifier | ejournal.byresearchgate.net |
| Zolpidem-d6 | 314.1 | 263.0 | Qualifier | oup.com |
| This table contains representative data; exact values may vary slightly between different instruments and laboratories. |
To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation according to international guidelines. Key validation parameters include:
Linearity: The method must demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. This is typically assessed by a calibration curve with a correlation coefficient (r²) of ≥0.99. nih.gov
Sensitivity (LLOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For zolpidem, LLOQ values are often in the low ng/mL or even sub-ng/mL range, depending on the matrix and application. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (e.g., low, medium, and high quality controls) within a single run (intra-day) and across different days (inter-day). Typically, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). ejournal.bynih.gov
Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the analyte response from a sample that has undergone the full preparation procedure to the response of a sample where the analyte was added after extraction. nih.gov
Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. nih.gov It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of a co-eluting, stable isotope-labeled internal standard like Zolpidem-d6 is the most effective way to compensate for matrix effects. oup.com
Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and other drugs. nih.gov This is demonstrated by analyzing multiple blank samples from different sources to check for interferences at the retention time of the analyte. nih.gov
The table below summarizes typical validation results from published LC-MS/MS methods for zolpidem.
| Parameter | Matrix | Typical Result | Reference(s) |
| Linearity Range | Plasma/Blood | 0.1 - 200 ng/mL | ejournal.bynih.gov |
| LLOQ | Plasma/Blood | 0.05 - 2.0 ng/mL | ejournal.bynih.gov |
| LLOQ | Hair | 1.0 pg/mg | nih.gov |
| Intra-day Accuracy | Various | 87.7% to 107.5% | |
| Inter-day Accuracy | Various | -6.1% to 7.9% (bias) | nih.gov |
| Intra-day Precision (%CV) | Various | < 11.8% | nih.gov |
| Inter-day Precision (%CV) | Various | < 9.1% | nih.gov |
| Recovery | Plasma/Hair | 65.2% to 96.6% | nih.gov |
Applications of High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Elucidation
While tandem mass spectrometry (LC-MS/MS) is the workhorse for targeted quantification, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for untargeted analysis, particularly for identifying and structurally elucidating novel or unexpected metabolites. researchgate.net Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide mass measurements with very high accuracy (typically < 5 ppm error), enabling the determination of the elemental composition of an ion. nih.gov
In the context of zolpidem metabolism, HRMS can be used to screen biological samples for all potential metabolites, not just the known ones. The process involves comparing the full-scan mass spectra of control samples with those from exposed samples. Potential metabolite ions are flagged based on their accurate mass and isotopic pattern. The elemental composition can then be calculated from the accurate mass, providing strong clues about the biotransformation that occurred (e.g., hydroxylation, demethylation, oxidation). researchgate.net
For structural elucidation, HRMS instruments can perform fragmentation experiments (MS/MS or MSⁿ). The high-resolution measurement of fragment ions provides detailed structural information, helping to pinpoint the location of metabolic modification on the parent molecule. This is particularly important for distinguishing between isomeric metabolites, such as different positional isomers of hydroxylated zolpidem, which may have identical nominal mass but can be resolved chromatographically and identified through their unique fragmentation patterns. researchgate.net The combination of accurate mass precursor and fragment data provides a high degree of confidence in the identification of previously uncharacterized metabolic products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Site Analysis
This compound, formally known as N,N-di(trideuteriomethyl)-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide, is a deuterated analog of Zolpidem. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Based on its chemical name, these deuterium atoms are located on the two methyl groups of the acetamide (B32628) moiety.
The structural confirmation and isotopic site analysis of this compound are achieved by comparing its ¹H and ¹³C NMR spectra with those of the non-deuterated parent compound, Zolpidem.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a compound provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the most significant difference compared to the spectrum of Zolpidem is the absence of signals corresponding to the N,N-dimethyl protons.
In the ¹H NMR spectrum of non-deuterated Zolpidem, the two methyl groups of the acetamide side chain typically appear as two distinct singlets in an appropriate solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This is due to the restricted rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent. For instance, in CDCl₃, these signals are observed at approximately δ 2.94 ppm and δ 2.86 ppm.
In the ¹H NMR spectrum of this compound, these two signals are expected to be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium at these positions. The presence of any residual signal in this region would indicate incomplete deuteration. The other proton signals of the molecule, such as those from the imidazopyridine core, the p-tolyl group, and the methylene (B1212753) bridge, should remain largely unchanged, with only minor shifts due to the isotopic effect of the neighboring deuterium atoms.
Table 1: Comparative ¹H NMR Data for Zolpidem and Expected Data for this compound in CDCl₃
| Proton Assignment | Zolpidem Chemical Shift (δ ppm) | This compound Expected Chemical Shift (δ ppm) | Multiplicity |
| Imidazopyridine H-5 | ~8.00 | ~8.00 | s |
| Aromatic (p-tolyl) | ~7.54 | ~7.54 | d |
| Imidazopyridine H-7 | ~7.49 | ~7.49 | d |
| Aromatic (p-tolyl) | ~7.24 | ~7.24 | d |
| Imidazopyridine H-8 | ~7.01 | ~7.01 | d |
| Methylene (-CH₂-) | ~4.07 | ~4.07 | s |
| N-CH₃ | ~2.94 | Absent | s |
| N-CH₃ | ~2.86 | Absent | s |
| Imidazopyridine C₆-CH₃ | ~2.38 | ~2.38 | s |
| p-tolyl-CH₃ | ~2.34 | ~2.34 | s |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum will show characteristic changes for the carbons directly bonded to deuterium. The signals for the two N-methyl carbons will be significantly affected.
Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signals for the deuterated methyl carbons (CD₃) will appear as multiplets (typically a septet, following the 2nI+1 rule where n=3 and I=1). Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their protonated counterparts due to the isotopic effect. The signals of other carbon atoms in the molecule should remain largely unaffected, confirming that deuteration is specific to the N,N-dimethyl group.
Table 2: Comparative ¹³C NMR Data for Zolpidem and Expected Data for this compound in CDCl₃
| Carbon Assignment | Zolpidem Chemical Shift (δ ppm) | This compound Expected Chemical Shift (δ ppm) |
| C=O (amide) | ~168.1 | ~168.1 |
| Imidazopyridine C-2 | ~137.8 | ~137.8 |
| Imidazopyridine C-9 | ~133.7 | ~133.7 |
| Aromatic C (p-tolyl) | ~131.4 | ~131.4 |
| Imidazopyridine C-5 | ~129.8 | ~129.8 |
| Aromatic CH (p-tolyl) | ~129.3 | ~129.3 |
| Aromatic CH (p-tolyl) | ~128.8 | ~128.8 |
| Imidazopyridine C-7 | ~122.0 | ~122.0 |
| Imidazopyridine C-3a | ~121.9 | ~121.9 |
| Imidazopyridine C-8 | ~115.6 | ~115.6 |
| Imidazopyridine C-3 | ~110.7 | ~110.7 |
| N-CH₃ | ~37.6 | Shifted upfield, multiplet |
| N-CH₃ | ~35.9 | Shifted upfield, multiplet |
| Methylene (-CH₂-) | ~30.6 | ~30.6 |
| p-tolyl-CH₃ | ~21.3 | ~21.3 |
| Imidazopyridine C₆-CH₃ | ~18.2 | ~18.2 |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration.
Mechanistic Metabolic Investigations of Zolpidem Using Deuterated Analogues
Identification of Cytochrome P450 (CYP) Isozymes Involved in Zolpidem Biotransformation (in vitro Studies)
In vitro studies utilizing human liver microsomes and heterologously expressed individual human cytochromes have been pivotal in identifying the enzymes responsible for zolpidem's metabolism. nih.govnih.gov These investigations have revealed that zolpidem's biotransformation is not reliant on a single enzyme but is mediated by a consortium of CYP isozymes.
Studies have delineated the projected contributions of various CYP isozymes to the net intrinsic clearance of zolpidem. CYP3A4 is the most dominant, responsible for approximately 61% of the clearance. nih.govnih.gov Following CYP3A4, CYP2C9 contributes about 22%, and CYP1A2 is responsible for roughly 14%. nih.govnih.gov The roles of CYP2D6 and CYP2C19 are considered minor, each contributing less than 3% to the total clearance. nih.govnih.gov
This multi-enzyme dependency for zolpidem's clearance has clinical implications, particularly concerning its susceptibility to metabolic inhibition and drug-drug interactions. The involvement of several CYPs means that the inhibition of a single enzyme, even the primary one like CYP3A4, may not completely halt its metabolism, rendering its clearance less dependent on any single pathway. nih.govnih.gov For instance, while the potent CYP3A4 inhibitor ketoconazole (B1673606) can reduce zolpidem's oral clearance, the effect is not as pronounced as with drugs that are almost exclusively metabolized by CYP3A4. nih.govnih.gov
The following table summarizes the contributions of the key CYP isozymes to zolpidem's metabolism based on in vitro findings.
Table 1: Projected Contributions of CYP Isozymes to Zolpidem's Net Intrinsic Clearance
| CYP Isozyme | Projected Contribution to Net Intrinsic Clearance (%) |
|---|---|
| CYP3A4 | 61 |
| CYP2C9 | 22 |
| CYP1A2 | 14 |
| CYP2D6 | < 3 |
| CYP2C19 | < 3 |
Data sourced from in vitro studies with human liver microsomes and expressed human cytochromes. nih.govnih.gov
Zolpidem is extensively metabolized in the human body, with less than 1% of the parent drug being excreted unchanged in the urine. The metabolic process primarily involves oxidation at three different sites on the zolpidem molecule, leading to the formation of hydroxylated intermediates. nih.gov These alcohol metabolites are then rapidly oxidized further to form carboxylic acid derivatives, which are the major metabolites found in circulation and excretion. nih.govnih.gov
The two primary metabolic pathways result in the formation of:
Zolpidem phenyl-4-carboxylic acid (ZPCA): This is the major metabolite, formed through the oxidation of the methyl group on the phenyl ring of zolpidem. nih.gov
Zolpidem 6-carboxylic acid (ZCA): This is another significant metabolite, resulting from the oxidation of the methyl group on the imidazopyridine ring system. nih.gov
The initial hydroxylation steps to the alcohol precursors are the rate-limiting steps in these pathways and are catalyzed by the aforementioned CYP450 enzymes. nih.gov In vitro studies with expressed human cytochromes have shown that CYP3A4 and CYP1A2 can generate one of the alcohol precursors, while CYP2D6 is capable of forming both. nih.gov Once formed, these alcohol intermediates are efficiently converted to their respective carboxylic acids, ZPCA and ZCA. nih.govnih.gov
Elucidation of Kinetic Isotope Effects (KIE) on Zolpidem Metabolism
The study of deuterated analogues of drugs, such as Zolpidem IV-d6, is a powerful tool for investigating reaction mechanisms and modulating metabolic properties. The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).
The metabolism of many drugs by cytochrome P450 enzymes involves the cleavage of a carbon-hydrogen (C-H) bond as a critical, often rate-limiting, step. The C-H bond has a specific vibrational frequency, and the energy required to break this bond is a key factor in the reaction's activation energy.
When a hydrogen atom is replaced by a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency due to the increased mass of deuterium. Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. This difference in bond energy leads to a slower rate of reaction for the deuterated compound when C-H bond scission is the rate-determining step. This is known as a primary kinetic isotope effect. The observation of a significant KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in the enzymatic reaction.
While specific experimental data on the KIE of this compound is not extensively available in the public domain, the general principles of KIE are well-established in the context of CYP450-mediated drug metabolism. Given that the metabolism of zolpidem to its primary metabolites, ZPCA and ZCA, proceeds through the oxidation of methyl groups—a process involving C-H bond cleavage—it is anticipated that deuteration at these positions would result in a KIE.
In pre-clinical models, this modulation of metabolic stability through deuteration is investigated to understand its potential therapeutic benefits. A slower metabolism can potentially lead to a more favorable pharmacokinetic profile, such as reduced dosing frequency. However, it is also important to consider that altering metabolic pathways could lead to "metabolic switching," where the body metabolizes the drug through alternative routes, potentially forming different metabolites.
Currently, specific pre-clinical data on the metabolic stability and disposition of this compound are not widely published. Such studies would be essential to quantify the extent to which deuteration improves zolpidem's metabolic profile and to assess any potential changes in its metabolic pathways.
Investigations of Non-CYP Mediated Metabolic Pathways (e.g., Alcohol Dehydrogenases, Aldehyde Dehydrogenases) and Deuterium Influence
While cytochrome P450 enzymes are responsible for the initial, rate-limiting hydroxylation of zolpidem, the subsequent oxidation of the resulting alcohol intermediates to the final carboxylic acid metabolites (ZPCA and ZCA) involves non-CYP enzymes. nih.gov
In vitro and in vivo studies in rats have indicated that alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) play a crucial role in this second oxidative step. nih.gov Specifically, after zolpidem is hydroxylated by CYPs, ADHs are thought to rapidly oxidize the alcohol to an aldehyde, which is then converted into a carboxylic acid by ALDHs. nih.gov These enzymes are found in the liver and also in the gastrointestinal tract, where they can contribute to the first-pass metabolism of zolpidem. nih.gov Inhibition of the ADH/ALDH pathway has been shown to alter the pharmacokinetics of zolpidem in pre-clinical models, highlighting the importance of this non-CYP mediated pathway. nih.govnih.gov
The influence of deuterium substitution on these ADH and ALDH mediated pathways has not been specifically detailed in available research for zolpidem. However, since these enzymatic reactions also involve the cleavage of C-H bonds (at the carbinol carbon), it is mechanistically plausible that deuteration at the appropriate positions could also exert a kinetic isotope effect on this part of the metabolic cascade, though likely to a different extent than in the initial CYP-mediated hydroxylation. Further research is required to elucidate the specific impact of deuteration on the activity of ADHs and ALDHs in the metabolism of zolpidem analogues.
Computational Chemistry and Molecular Dynamics Simulations in Predicting Metabolic Fates of Deuterated Zolpidem Analogues
The strategic replacement of hydrogen with its stable isotope, deuterium, at metabolically labile sites is a recognized approach in medicinal chemistry to modulate the pharmacokinetic properties of a drug. This alteration can lead to a more stable compound by slowing the rate of metabolic conversion, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov Predicting the metabolic fate of such deuterated analogues, including this compound, is a complex task where computational chemistry and molecular dynamics (MD) simulations have become increasingly valuable. acs.orgnumberanalytics.com These in silico methods offer insights into how deuteration impacts metabolic pathways at a molecular level.
Computational tools are essential for understanding the intricate relationship between a molecule's structure and its metabolic breakdown. nih.gov For deuterated compounds, these methods can predict the sites of metabolism (SoMs) and the potential for "metabolic switching," where the blockage of one metabolic route by deuteration may enhance activity at another site. nih.gov While specific computational studies on this compound are not extensively documented in publicly available literature, the principles governing the computational analysis of deuterated drugs are well-established. nih.govnih.gov
Zolpidem undergoes extensive metabolism primarily through cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role. nih.govnih.gov The main metabolic pathways involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation. nih.govdrugbank.com this compound is a deuterated analogue of zolpidem where the six hydrogen atoms of the two N-methyl groups of the acetamide (B32628) moiety have been replaced with deuterium. caymanchem.comcaymanchem.com
Computational approaches to predict the metabolism of a deuterated analogue like this compound would typically involve several steps. Initially, quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the activation energies for the cleavage of C-H versus C-D bonds at potential metabolic sites. acs.orgnumberanalytics.com The C-D bond is stronger than the C-H bond, and its cleavage requires a higher activation energy. nih.govjuniperpublishers.com This difference in activation energy is the basis of the KIE and can be quantified computationally.
Molecular dynamics simulations can further elucidate the interactions between the deuterated zolpidem analogue and the active site of metabolizing enzymes like CYP3A4. youtube.com These simulations model the dynamic movements of both the drug and the protein, providing a more realistic representation of the binding event. youtube.comnist.gov By analyzing the binding poses, residence time, and the orientation of the deuterated methyl groups within the enzyme's active site, researchers can predict the likelihood of metabolism at that site. nih.gov
Software designed for metabolic prediction, such as Molecular Forecaster, can integrate these principles to predict the most probable SoMs for deuterated compounds. nih.gov Such programs often combine pharmacophore-based approaches with molecular orbital calculations and accessibility descriptors to rank potential sites of metabolism. acs.org
The following hypothetical data table illustrates the type of predictive information that could be generated from such computational studies on this compound. The table compares the predicted metabolic clearance for the parent compound (Zolpidem) and its deuterated analogue at its major metabolic sites.
| Compound | Metabolic Pathway | Predicted Relative Clearance Rate (%) | Predicted Major Metabolites |
| Zolpidem | N-Demethylation | 40 | N-desmethyl-zolpidem |
| Phenyl Methyl Hydroxylation | 35 | 4-hydroxymethyl-zolpidem | |
| Imidazopyridine Methyl Hydroxylation | 25 | 6-hydroxymethyl-zolpidem | |
| This compound | N-Demethylation | 10 | N-desmethyl-zolpidem |
| Phenyl Methyl Hydroxylation | 55 | 4-hydroxymethyl-zolpidem | |
| Imidazopyridine Methyl Hydroxylation | 35 | 6-hydroxymethyl-zolpidem |
This table is a hypothetical representation and is intended for illustrative purposes to show the potential outcomes of computational predictions.
The data in this hypothetical table suggests that deuteration of the N-methyl groups in this compound would significantly decrease the rate of N-demethylation due to the kinetic isotope effect. Consequently, the metabolic burden would shift to the other available pathways, leading to a predicted increase in the formation of hydroxylated metabolites. This phenomenon is an example of metabolic switching. nih.gov
It is crucial to note that while computational models are powerful predictive tools, their predictions must be validated through in vitro and in vivo experiments. nih.govnih.gov The complexity of biological systems means that factors beyond bond strength, such as enzyme-substrate binding dynamics, can influence the ultimate metabolic fate of a drug. nih.gov Therefore, computational chemistry and molecular dynamics simulations serve as a critical guide in the design and investigation of deuterated drug candidates, helping to prioritize synthetic efforts and design more definitive metabolic studies.
Pharmacological Research and Receptor Binding Profiling with Zolpidem Iv D6
In Vitro Characterization of Zolpidem's Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Subtypes
Zolpidem, an imidazopyridine, exerts its effects by acting as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.netnih.gov This interaction enhances the effect of the endogenous ligand, GABA, resulting in increased chloride ion influx and neuronal hyperpolarization.
Selective Binding to Alpha-1 (α1)-Containing GABAA Receptors and Allosteric Modulation
Zolpidem is distinguished from classical benzodiazepines by its preferential binding affinity for GABA-A receptors that contain the alpha-1 (α1) subunit. nih.govnih.gov This selectivity is considered to be the basis for its potent sedative-hypnotic effects with less pronounced anxiolytic, myorelaxant, and anticonvulsant properties compared to less selective benzodiazepines. nih.gov The GABA-A receptor is a pentameric structure, and zolpidem binds at the interface between the α and γ subunits. researchgate.net Its high affinity for α1-containing receptors over α2-, α3-, and α5-containing subtypes has been extensively documented in radioligand binding studies. nih.govnih.gov This selective modulation means zolpidem primarily targets neuronal circuits rich in α1-GABA-A receptors, which are densely expressed in brain regions like the substantia nigra pars reticulata and the cerebral cortex. nih.govcapes.gov.br
The potentiation of GABA's effect by zolpidem is a hallmark of its allosteric modulation. This "GABA shift" describes the increased affinity of zolpidem for its binding site in the presence of GABA, which is a key characteristic of its mechanism. nih.gov The specificity of this action is confirmed by its sensitivity to the benzodiazepine antagonist flumazenil, which can reverse zolpidem's effects. nih.gov
| Receptor Subtype | Zolpidem Ki (nM) | Reference |
|---|---|---|
| α1β3γ2 | 21 | nih.gov |
| α2β3γ2 | 290 | nih.gov |
| α3β3γ2 | 400 | nih.gov |
| α5β3γ2 | >15,000 | nih.gov |
Functional Assays of GABA-A Receptor Activity in Recombinant Cell Systems (e.g., HEK 293 cells)
To dissect the functional consequences of zolpidem's binding, researchers utilize recombinant cell systems, such as Human Embryonic Kidney (HEK) 293 cells. nih.govnih.govresearchgate.net These cells are transfected with cDNAs encoding specific GABA-A receptor subunit combinations (e.g., α1β2γ2s), allowing for the study of drug effects on a homogenous population of receptors. nih.govnih.gov
Using techniques like two-electrode voltage-clamp electrophysiology, scientists can measure the GABA-evoked chloride currents in these cells. researchgate.net Functional assays consistently demonstrate that zolpidem potentiates these currents in cells expressing α1-containing receptors. researchgate.netnih.gov For instance, in oocytes expressing α1β3γ2 receptors, zolpidem significantly increases the current evoked by a low concentration of GABA, an effect that can be blocked by flumazenil. researchgate.net Studies in HEK 293 cells expressing α1β2γ2s receptors have shown that zolpidem's potentiation is robust, confirming its action as a positive allosteric modulator at these specific receptor subtypes. nih.govnih.gov In contrast, receptors lacking the γ2 subunit or containing other α subunits show markedly reduced or no potentiation by zolpidem. nih.gov
Molecular Mechanisms of Action and Ligand-Receptor Dynamics Studies
Understanding the interaction between zolpidem and the GABA-A receptor at a molecular level reveals the basis for its unique pharmacological profile.
Structural Requirements for Zolpidem Binding and Receptor Selectivity
Research has highlighted the importance of several loops within the binding site:
α1 Loop C and γ2 Loop E: Mutations in these regions have been shown to differentially affect ligand affinity, suggesting they are critical for determining selectivity. nih.govnih.gov
γ2 Loop F: A specific seven-amino acid stretch (residues 186-192) in this loop is necessary to confer high-affinity zolpidem binding. researchgate.net
Molecular docking simulations complement these findings, suggesting that zolpidem adopts several possible orientations within the binding pocket with few strong polar interactions, which may explain its high selectivity for the specific architecture of the α1/γ2 interface. nih.govresearchgate.net
Adaptive Changes in Recombinant GABA-A Receptor Expression and Function in Response to Zolpidem Exposure
Chronic exposure to GABA-A receptor modulators can lead to adaptive changes, which are thought to underlie the development of tolerance. In vitro models using recombinant HEK 293 cells stably expressing α1β2γ2s receptors have been employed to study these phenomena. nih.govnih.gov
Studies have shown that continuous, long-term (e.g., 48 hours) exposure of these cells to zolpidem can induce significant adaptive changes. nih.govnih.gov These changes include:
Increased Receptor Number: Long-term zolpidem treatment has been found to up-regulate the total number of GABA-A receptors, as evidenced by an increase in the maximum number of binding sites (Bmax) for radioligands like [3H]flunitrazepam without changing their affinity. nih.govresearchgate.net This is supported by findings of increased α1 subunit mRNA and γ2 subunit protein levels, suggesting de novo receptor synthesis. researchgate.net
Allosteric Uncoupling: Despite an increase in receptor numbers, prolonged exposure leads to a marked reduction in the ability of GABA to potentiate [3H]flunitrazepam binding. nih.govresearchgate.net This indicates a functional uncoupling between the GABA and benzodiazepine binding sites.
Interestingly, short-term, intermittent exposure to zolpidem in the same cell systems did not produce these adaptive changes. nih.gov The changes observed after long-term exposure were found to normalize within 24 hours after the drug was withdrawn. nih.gov These in vitro findings suggest that continuous receptor occupation by zolpidem can trigger neuroadaptive mechanisms similar to those seen with classical benzodiazepines. nih.govnih.gov
| Exposure Condition | Effect on Receptor Number (Bmax) | Effect on GABA/BZD Site Coupling | Reference |
|---|---|---|---|
| Short-Term (2h daily, 1-3 days) | No significant change | No significant change | nih.gov |
| Long-Term (48h continuous) | Significant increase | Significantly reduced | nih.govnih.gov |
Comparative Pharmacological Profiling of Deuterated versus Non-Deuterated Zolpidem in Pre-clinical In Vitro or Animal Models (e.g., CNS activity studies)
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.org This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a drug's metabolism. nih.gov By slowing down metabolism, deuteration can potentially improve a drug's pharmacokinetic profile. nih.gov
However, the magnitude of the KIE in vivo can be small and may not always translate into clinically significant pharmacological differences. nih.gov The primary and well-established use of deuterated compounds like Zolpidem IV-d6 in preclinical and clinical research is as an internal standard for bioanalytical methods. nih.gov This ensures highly accurate quantification of the non-deuterated drug, which is essential for defining its pharmacokinetic and pharmacodynamic relationships, such as determining the receptor occupancy required for efficacy. nih.gov
Animal models are crucial for linking receptor binding to in vivo effects. For instance, studies using α1(H101R) knock-in mice, which have zolpidem-insensitive α1-GABA-A receptors, have definitively shown that the sedative and high-frequency firing inhibition effects of zolpidem are mediated exclusively through the α1 subunit. nih.govillinois.edunih.gov In wild-type mice, zolpidem reduces high-frequency action potential firing in cortical neurons, an effect that is absent in the mutant mice, providing a clear link between α1-receptor modulation and a specific CNS effect. illinois.edunih.govnih.govfrontiersin.org Such studies, which rely on accurate drug concentration measurements facilitated by standards like Zolpidem-d6, demonstrate the in vivo relevance of the in vitro binding profiles.
Assessment of Potency and Selectivity in Biological Assays
This compound, a deuterated isotopologue of Zolpidem, serves primarily as an internal standard for the quantification of Zolpidem in biological samples during pharmacokinetic studies using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ejournal.bysigmaaldrich.comcaymanchem.com The substitution of six hydrogen atoms with deuterium atoms imparts a greater mass, allowing for its distinction from the non-deuterated parent compound in analytical assays.
From a pharmacological standpoint, the replacement of hydrogen with deuterium is the smallest possible chemical alteration to a molecule. nih.gov Consequently, deuterated compounds are generally understood to have nearly identical pharmacodynamic properties to their non-deuterated parent compounds. bioscientia.de The selectivity for biological receptors and the resulting biochemical effects are typically preserved. bioscientia.de However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a significantly lower rate of metabolism, potentially prolonging the drug's half-life in the body. wikipedia.orgsimsonpharma.comnih.gov
While extensive biological assays to profile the potency and selectivity of this compound itself are not available in published literature, its pharmacological activity is inferred to be functionally identical to that of Zolpidem. The vast body of research on Zolpidem therefore provides the framework for understanding the expected receptor binding profile of its deuterated form.
Detailed Research Findings on Zolpidem
Zolpidem is a non-benzodiazepine hypnotic agent that exerts its sedative effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. drugbank.comnih.govnumberanalytics.com Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, Zolpidem exhibits a high degree of selectivity. drugbank.comresearchgate.net
Receptor Binding Profile:
Research demonstrates that Zolpidem binds with high affinity predominantly to GABA-A receptors containing the α1 (alpha-1) subunit. drugbank.comnih.govnumberanalytics.com Its affinity for receptors containing α2 and α3 subunits is significantly lower, and it has a low affinity for receptors with the α5 subunit. drugbank.comresearchgate.net This selective binding is believed to be responsible for its potent hypnotic effects while having minimal muscle relaxant and anticonvulsant properties compared to less selective benzodiazepines. researchgate.net The binding site for Zolpidem is located at the interface between the α and γ subunits of the GABA-A receptor. nih.gov Studies have identified specific amino acid residues within the γ2 subunit that are crucial for conferring high-affinity zolpidem binding. nih.gov
The pharmacodynamics of deuterated compounds are generally considered to be almost identical to their parent compounds. bioscientia.de However, some research on other molecules has shown that deuteration can subtly alter binding affinities, potentially by modifying hydrogen bonding interactions within the receptor. nih.govplos.orgnih.gov For instance, studies on the histamine (B1213489) H2 receptor revealed that deuteration could either increase or decrease the binding affinity of different ligands. nih.govnih.gov No specific studies investigating such potential subtle differences for this compound have been published. Therefore, the data for Zolpidem remains the definitive reference for its biological activity.
The following tables present receptor binding affinity data for the parent compound, Zolpidem. This information is foundational for understanding the potency and selectivity that would be expected of this compound in biological assays.
Table 1: Zolpidem Binding Affinity (Ki) at GABA-A Receptor Subtypes Note: This data is for the non-deuterated compound Zolpidem, as specific binding affinity studies for this compound are not available in the scientific literature. The data serves as the primary reference for the expected pharmacological profile.
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| α1β3γ2 | 9.4 - 20 |
| α2β3γ2 | 210 - 400 |
| α3β3γ2 | 350 - 420 |
Table 2: Comparative Potency of Zolpidem Note: This data is for the non-deuterated compound Zolpidem. It is presented as a reference for the expected pharmacological profile of this compound.
| Compound | Receptor Target | Measurement | Value |
|---|---|---|---|
| Zolpidem | GABA-A (α1 subunit) | Ki | 9.4 - 20 nM |
Applications and Translational Research Avenues for Zolpidem Iv D6
Facilitation of High-Throughput Quantitative Bioanalytical Assays for Pre-clinical Pharmacological and Toxicological Research
The most prominent application of Zolpidem IV-d6 is as an internal standard (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). ejournal.bycerilliant.com In preclinical research, accurately quantifying a drug's concentration in biological matrices like plasma, urine, and tissue is fundamental to understanding its pharmacokinetic and toxicological profile.
Stable isotope-labeled internal standards (SIL-IS) such as this compound are considered the gold standard for LC-MS/MS-based bioanalysis. kcasbio.com Because this compound is chemically almost identical to zolpidem, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. However, due to its higher mass, it is distinguishable from the non-labeled analyte. This allows it to normalize for variations that can occur during sample preparation, extraction, and analysis, such as ion suppression or enhancement from the biological matrix. kcasbio.com The use of a SIL-IS significantly improves the accuracy, precision, and robustness of the analytical method. ejournal.bykcasbio.com
Numerous validated LC-MS/MS methods have been developed for the quantification of zolpidem in various biological samples for pharmacokinetic studies, forensic analysis, and clinical toxicology, all relying on this compound as the internal standard. ejournal.bynih.govoup.com These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, short run times, and high precision and accuracy. ejournal.bynih.govnih.gov This enables the reliable analysis of a large number of samples, a key requirement for high-throughput screening in preclinical research.
Table 1: Example Parameters of a Validated LC-MS/MS Method Using this compound This table represents a composite of typical values reported in the literature and does not correspond to a single specific study.
| Parameter | Typical Value/Range | Significance in Research |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity for complex biological samples. |
| Internal Standard (IS) | This compound | Corrects for variability in sample processing and matrix effects, ensuring data accuracy. kcasbio.com |
| Biological Matrix | Human Plasma, Urine, Hair | Allows for pharmacokinetic and toxicological assessment in relevant preclinical models. ejournal.bycerilliant.comnih.gov |
| Linearity Range | 0.05 - 200 ng/mL | Covers the expected therapeutic and toxicological concentration range in preclinical studies. ejournal.bynih.gov |
| Mass Transitions (m/z) | Zolpidem: 308.2 → 235.2; this compound: 314.2 → 235.0 | Specific parent-to-product ion transitions ensure unambiguous identification and quantification. ejournal.by |
| Accuracy & Precision | Within ±15% | Meets regulatory guidelines for bioanalytical method validation, ensuring data reliability. nih.gov |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Efficiently isolates the analyte from interfering matrix components. ejournal.bynih.gov |
Utility in Tracer Studies for In Vitro Metabolic Pathway Elucidation and Drug Interaction Investigations
Understanding a drug's metabolic fate is crucial for predicting its efficacy, potential for drug-drug interactions, and toxicity. Zolpidem is extensively metabolized in humans, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov In vitro studies using human liver microsomes and heterologously expressed CYP enzymes have identified the specific isoforms responsible for its biotransformation. nih.govdrugbank.com
The principal metabolic pathways involve hydroxylation at three distinct sites on the zolpidem molecule, with the formation of a metabolite known as M-3 being the most dominant route. nih.govnih.gov Further oxidation of this primary metabolite leads to a quantitatively important acid derivative. nih.gov Research has shown that CYP3A4 is the main enzyme responsible for zolpidem clearance, with significant contributions from CYP2C9 and CYP1A2, and minor roles for CYP2D6 and CYP2C19. nih.govnih.govdrugbank.com
In this context, this compound serves as an invaluable tool for in vitro tracer studies. researchgate.net By incubating this compound with liver microsomes, researchers can use mass spectrometry to trace the appearance of its deuterated metabolites. This allows for:
Unambiguous Pathway Elucidation: The distinct mass shift of the deuterated metabolites confirms their origin from the parent drug, helping to delineate complex metabolic pathways without interference from endogenous compounds. researchgate.netmdpi.com
Drug-Drug Interaction Studies: The effect of potential inhibitors on specific metabolic pathways can be precisely quantified. nih.gov For instance, by co-incubating this compound and a test compound with liver microsomes, a reduction in the formation of a specific deuterated metabolite can provide clear evidence of CYP enzyme inhibition. nih.govnih.gov This is critical for predicting clinical drug interactions.
Reaction Phenotyping: These studies help to pinpoint which specific CYP enzymes are responsible for each metabolic step, confirming the findings from studies with expressed enzymes. nih.gov
Table 2: Major Cytochrome P450 (CYP) Enzymes in Zolpidem Metabolism Data compiled from in vitro studies with human liver microsomes and expressed enzymes. nih.govnih.govdrugbank.com
| CYP Isoform | Projected Contribution to Net Intrinsic Clearance | Role in Metabolism |
| CYP3A4 | ~61% | Primary enzyme responsible for overall clearance, mainly forming the M-3 metabolite. |
| CYP2C9 | ~22% | Significant contributor to metabolism. |
| CYP1A2 | ~14% | Contributes to the formation of zolpidem metabolites. |
| CYP2D6 | <3% | Minor metabolic pathway. |
| CYP2C19 | <3% | Minor metabolic pathway. |
| CYP2B6, CYP2E1 | Negligible | Not significantly involved in zolpidem biotransformation. |
Role in the Development of New Chemical Entities with Enhanced Metabolic Stability or Reduced Metabolite Formation
The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule is an established medicinal chemistry strategy known as "deuteration" or the "deuterium switch." nih.govnih.gov This approach leverages a phenomenon called the kinetic isotope effect (KIE). juniperpublishers.comdeutramed.com A carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes (like CYPs) than a corresponding C-H bond. alfa-chemistry.comwikipedia.org By selectively placing deuterium at metabolically vulnerable positions ("soft spots") on a molecule, it is possible to slow down its rate of metabolism. nih.gov
This can lead to the development of new chemical entities (NCEs) with improved properties, such as:
Enhanced Metabolic Stability: Slower metabolism can increase a drug's biological half-life, potentially allowing for less frequent dosing. deutramed.comwikipedia.org
Improved Pharmacokinetic Profile: Reduced clearance can lead to higher and more sustained drug exposure. alfa-chemistry.comnih.gov
Reduced Formation of Undesirable Metabolites: If a specific metabolic pathway leads to a toxic or inactive metabolite, deuteration can block or slow that pathway, a process known as metabolic shunting. nih.govjuniperpublishers.com This can improve the safety profile of a drug.
While this compound is primarily used as an analytical standard, the principles behind its altered metabolism are central to this field of drug discovery. juniperpublishers.compharmaffiliates.com Research involving the metabolism of deuterated compounds like this compound provides valuable data that informs the design of next-generation deuterated drugs. It helps medicinal chemists understand the magnitude of the kinetic isotope effect for specific metabolic transformations and predict how deuteration might impact the pharmacokinetic profile of other molecules, ultimately aiding in the creation of safer and more effective medicines. nih.govnih.govjuniperpublishers.com
Application in Research Addressing Drug Resistance Mechanisms or Specific Target Engagement
Beyond metabolism, labeled compounds are essential for studying how a drug interacts with its intended biological target. Target engagement assays confirm that a drug is binding to its receptor in a biological system and are used to determine key pharmacological parameters like binding affinity (Kd) and receptor density (Bmax). nih.govgiffordbioscience.com
Traditionally, these studies have used radioligand binding assays, where a radioactive isotope is attached to a ligand. nih.govoncodesign-services.com However, stable isotope-labeled compounds like this compound offer a non-radioactive alternative for certain mass spectrometry-based binding assays.
The potential applications in this area include:
Competitive Binding Assays: this compound could be used as the labeled ligand in a competitive binding experiment. Researchers could incubate it with its target receptor (e.g., membrane preparations containing the GABA-A receptor) and then add a new, unlabeled test compound. merckmillipore.com The ability of the test compound to displace this compound from the receptor, quantified by a decrease in the bound labeled ligand, would be a direct measure of the new compound's affinity for the same target. This is a powerful tool for screening new chemical entities for on-target activity.
Receptor Occupancy Studies: In preclinical models, quantifying the amount of this compound bound to receptors in specific tissues (e.g., the brain) after administration can provide a direct measure of target engagement in vivo. giffordbioscience.com This helps researchers correlate the dose and concentration of a drug with the extent of its interaction with the target, which is crucial for establishing a clear relationship between pharmacokinetics and pharmacodynamics.
While the application to drug resistance is less direct for a hypnotic like zolpidem, the fundamental technique of using labeled ligands to quantify target binding and occupancy is critical in fields like oncology, where understanding changes in receptor expression or affinity is key to overcoming resistance mechanisms.
Table 4: Parameters Measured in Target Engagement/Binding Assays
| Parameter | Description | How this compound Could Be Used |
| Binding Affinity (Kd) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. nih.gov | Used as the labeled ligand in saturation or competitive binding assays to determine its own Kd or the affinity (Ki) of unlabeled competitors. |
| Receptor Density (Bmax) | The total concentration of receptor sites in a given preparation (e.g., tissue homogenate). nih.gov | Used in saturation binding assays to quantify the total number of binding sites available for zolpidem. |
| IC50/Ki | The concentration of an unlabeled competitor drug that displaces 50% of the specific binding of a labeled ligand. nih.gov | Used as the labeled ligand to screen libraries of new compounds and determine their IC50 values for the zolpidem binding site. |
| Receptor Occupancy | The fraction or percentage of a target receptor that is bound by a drug at a given time point in vivo. giffordbioscience.com | Administered to animal models, followed by tissue analysis to quantify the amount of bound drug, thereby measuring target engagement directly. |
Future Directions and Emerging Research Paradigms
Exploration of Spatiotemporal Dynamics of Zolpidem Binding and Metabolism using Advanced Imaging Techniques
Advanced imaging techniques like Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are pivotal in understanding the in-vivo actions of drugs. While studies have extensively used these methods to map the effects of standard zolpidem on the brain, the use of its deuterated and potentially radiolabeled analogues is a promising future direction.
PET studies using radiotracers like ¹¹C and ¹⁸F can visualize and quantify drug-receptor interactions in the living brain. frontiersin.org For instance, PET scans have been used to investigate changes in regional cerebral blood flow (rCBF) after zolpidem administration, showing decreased rCBF in areas like the basal ganglia and insula, and increased flow in the parietal cortex during sleep. nih.gov Other studies using ¹⁸F-fluorodeoxyglucose PET have demonstrated that zolpidem can increase cerebral metabolism in specific cortical regions, which may underlie its paradoxical arousing effects in some patients with brain injuries. nih.gov
Theoretically, a PET ligand based on Zolpidem IV-d6, for example by incorporating a positron-emitting isotope like ¹¹C, would allow for unprecedented exploration of its spatiotemporal dynamics. Such a tracer could precisely map the distribution and density of its target, the α1-subunit containing GABA-A receptors, while simultaneously leveraging the altered metabolic stability of the deuterated molecule. This would enable researchers to distinguish the binding of the parent drug from its metabolites more clearly, offering a cleaner signal for receptor occupancy studies. frontiersin.org Similarly, blood-oxygen-level-dependent (BOLD) fMRI studies, which have shown that zolpidem increases the synchrony of BOLD signal fluctuations in widespread brain networks, could be used with this compound to assess how its prolonged presence modulates functional connectivity. researchgate.netnih.gov
Table 1: Potential Applications of Advanced Imaging with Labeled this compound
| Imaging Modality | Potential Labeled Analogue | Research Goal | Expected Outcome |
| PET | [¹¹C]this compound | Quantify receptor occupancy and binding kinetics. | More accurate measurement of α1-GABA-A receptor engagement due to reduced metabolic interference. |
| PET | [¹⁸F]this compound | Study the biodistribution and metabolic fate. | Elucidate how deuteration alters the metabolic pathways and clearance of zolpidem in vivo. |
| fMRI | This compound (unlabeled) | Investigate modulation of brain network connectivity. | Determine the impact of sustained α1-GABA-A receptor modulation on resting-state networks. researchgate.net |
| DMRSI | This compound | Trace metabolic pathways of the deuterated methyl groups. | Directly visualize the metabolic breakdown and incorporation of the deuterium (B1214612) label into endogenous molecules. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Predicting Deuterium Effects on Drug Properties
Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools in drug discovery and development. rsc.org These computational approaches can predict how chemical modifications, such as deuteration, will affect a drug's properties. mdpi.com Integrating AI/ML can accelerate the development of deuterated compounds like this compound by predicting the impact of the kinetic isotope effect.
The primary goal of deuteration is often to slow down cytochrome P450-mediated metabolism, thereby improving a drug's pharmacokinetic profile. nih.gov However, the success of this strategy is not always guaranteed and depends on whether the C-H bond cleavage is the rate-limiting step in the drug's metabolism. nih.gov ML models, trained on large datasets of drug metabolism, can predict the sites on a molecule most susceptible to metabolic attack ("soft spots"). nih.gov These models can also forecast the likely effects of deuteration at these specific sites. nih.gov
For this compound, where deuterium is placed on the N-methyl groups, an AI model could predict:
The magnitude of the kinetic isotope effect: By analyzing the specific CYP enzymes responsible for demethylation.
Potential for metabolic switching: Whether blocking demethylation might shift metabolism to other parts of the molecule. nih.gov
Changes in pharmacodynamic activity: While deuteration typically has a minimal effect on pharmacodynamics, AI could screen for potential subtle changes in receptor binding affinity or selectivity. nobracat-isotopes.com
Recent studies have shown success in using AI/ML to predict drug-metabolizing enzyme inhibitors and drug-induced organ injury, demonstrating the power of these models to integrate complex biological and chemical data for safer drug design. mdpi.comnih.govresearchgate.net
Development of Multi-Labeled Zolpidem Analogues for Complex Mechanistic Studies
To unravel the intricate details of zolpidem's mechanism of action, researchers can envision creating multi-labeled analogues. This compound represents a single type of labeling (stable isotope). Combining this with other labels could create powerful molecular probes. For instance, synthesizing a version of zolpidem that is both deuterated and contains a radioactive isotope (e.g., ¹¹C or ¹⁴C) would allow for multi-modal analysis.
The synthesis of zolpidem and its analogues has been well-documented, with various methods developed to introduce the acetamide (B32628) side chain at the 3-position of the imidazo[1,2-a]pyridine (B132010) core. nih.govjocpr.comrsc.org These synthetic routes could be adapted to incorporate multiple labels.
Table 2: Examples of Theoretically Multi-Labeled Zolpidem Analogues
| Label 1 (Position) | Label 2 (Position) | Potential Application |
| Deuterium (d6) (N-methyl groups) | ¹⁴C (carbonyl carbon) | In vitro metabolism studies to simultaneously track metabolic stability (via deuterium) and quantify metabolic products (via ¹⁴C). |
| Deuterium (d6) (N-methyl groups) | ¹¹C (phenyl ring) | In vivo PET imaging to study receptor binding kinetics with a metabolically stabilized tracer. |
| Deuterium (d6) (N-methyl groups) | ¹³C (imidazo[1,2-a]pyridine core) | NMR-based structural biology studies to probe drug-receptor interactions with enhanced metabolic stability. |
Such multi-labeled compounds would be invaluable in preclinical studies to simultaneously assess pharmacokinetics and pharmacodynamics with high precision, bridging the gap between in vitro assays and in vivo effects.
Unexplored Research Avenues in Neuropharmacology Utilizing this compound as a Molecular Probe
Zolpidem's high selectivity for the α1 subunit of the GABA-A receptor makes it an excellent pharmacological tool to probe the function of this receptor subtype. nih.gov The deuterated version, this compound, with its potentially longer half-life and more stable plasma concentration, could be an even more effective molecular probe. nobracat-isotopes.comalfa-chemistry.com
Unexplored avenues for its use include:
Investigating the role of α1-GABA-A receptors in neurological disorders: Beyond its hypnotic effects, zolpidem has shown paradoxical restorative effects in some patients with disorders of consciousness or movement disorders. researchgate.netnih.gov this compound could be used in animal models of these conditions to provide a more sustained and controlled modulation of α1-GABA-A receptors, helping to elucidate the underlying mechanisms of these paradoxical effects. frontiersin.org
Dissecting memory and cognitive processes: The amnestic effects of zolpidem are linked to its action on α1-GABA-A receptors in the hippocampus. nih.gov Using this compound could help researchers more precisely study the temporal dynamics of these receptors in memory formation and consolidation.
Exploring novel therapeutic applications: Fluorinated analogues of zolpidem have been developed to achieve longer biological activity for chronic treatment studies. mdpi.com Similarly, this compound could be used in long-term preclinical studies to explore the potential of sustained α1-GABA-A modulation for conditions like chronic pain or certain psychiatric disorders. mdpi.com
The use of a metabolically stable probe like this compound would ensure that the observed effects are due to the parent compound, rather than its active metabolites, providing clearer insights into the specific role of the α1-GABA-A receptor.
Strategic Development of Deuterated Analogues for Modulating Pharmacodynamic Profiles Beyond Metabolic Considerations
While the primary rationale for deuteration is typically to improve pharmacokinetics by slowing metabolism, there is an emerging interest in how this subtle structural change might modulate pharmacodynamics. nobracat-isotopes.comacs.org The substitution of hydrogen with deuterium results in a C-D bond that is shorter and stronger than a C-H bond. This can subtly alter the molecule's conformational flexibility and vibrational modes, which could, in theory, influence its interaction with a biological target.
Deuterated drugs are generally considered to have nearly identical pharmacodynamic effects to their hydrogenated counterparts. nobracat-isotopes.com However, the strategy of "precision deuteration" aims to go beyond simply blocking metabolism. nih.gov For a molecule like zolpidem, which binds to a specific subunit of a complex receptor, strategic deuteration at positions other than the primary metabolic sites could be explored to:
Fine-tune receptor subtype selectivity: It is conceivable that deuteration near the pharmacophore could subtly alter the binding affinity for different GABA-A receptor subtypes, potentially enhancing selectivity for the α1 subunit or reducing off-target effects.
Modulate allosteric effects: As a positive allosteric modulator, zolpidem enhances the effect of GABA. nih.gov Deuteration might subtly change the conformational dynamics of the drug-receptor complex, leading to a modified allosteric potentiation.
Create "de novo" deuterated drugs: Rather than a "deuterium switch" on an existing drug, new chemical entities can be designed from the start with deuterium incorporated to optimize both pharmacokinetic and pharmacodynamic properties. nih.gov
This represents a sophisticated, next-generation approach to drug design, where the kinetic isotope effect is used not just as a metabolic shield but as a tool for fine-tuning the biological activity of the molecule itself.
Q & A
Q. What is the role of Zolpidem IV-d6 as an internal standard in pharmacokinetic studies?
this compound, a deuterated isotopologue of zolpidem, is primarily used in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its structural similarity to non-deuterated zolpidem minimizes matrix effects and ionization variability, enabling precise calibration curves. Methodologically, researchers should validate its use by comparing retention times, ion ratios, and signal stability against non-deuterated analogs in biological matrices (e.g., plasma, urine) .
Q. How does this compound improve reproducibility in sleep pharmacology experiments?
Deuterated standards like this compound reduce variability in sample preparation by correcting for analyte loss during extraction. For instance, in studies measuring zolpidem’s half-life or metabolite profiles, co-eluting IV-d6 with endogenous zolpidem ensures consistent recovery rates. Researchers must optimize the deuterium isotope effect by testing different solvent systems and LC gradients to avoid retention time shifts .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s pharmacokinetic interactions with CYP3A4 inhibitors?
A crossover design with repeated measures is recommended. For example, administer zolpidem with and without a CYP3A4 inhibitor (e.g., ketoconazole) in separate phases, using IV-d6 to quantify plasma concentrations. Ensure blinding and counterbalancing to mitigate order effects. Data analysis should employ non-compartmental pharmacokinetic models (e.g., AUC, Cmax) and statistical tests (e.g., paired t-tests) to assess interaction significance .
Q. How can researchers resolve contradictions in zolpidem’s effects on memory consolidation across studies?
Discrepancies may arise from differences in dosing, timing (pre- vs. post-sleep administration), or outcome measures (e.g., emotional vs. neutral memory tasks). To address this, conduct a meta-analysis using PRISMA guidelines, stratifying studies by dose (e.g., 5–10 mg), administration window (e.g., pre-sleep vs. daytime), and memory type. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity .
Q. What methodological safeguards are critical when using this compound in vulnerable populations (e.g., elderly patients)?
Ethical protocols must include:
- Pharmacokinetic adjustments : Account for age-related declines in CYP3A4 activity by reducing doses and extending sampling intervals.
- Cognitive monitoring : Integrate validated tools like the Mini-Mental State Examination (MMSE) to track sedation-related impairments.
- Informed consent : Ensure participants understand risks of residual drowsiness and memory effects, as highlighted in crossover studies .
Q. How can LC-MS/MS methods for this compound be optimized to mitigate matrix effects in heterogeneous biological samples?
Key steps include:
- Sample pre-treatment : Use protein precipitation with acetonitrile (1:3 ratio) to reduce phospholipid interference.
- Chromatographic separation : Employ a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to resolve zolpidem from metabolites.
- Ionization tuning : Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; source temperature: 300°C) to enhance signal-to-noise ratios for IV-d6 .
Data Analysis & Interpretation
Q. What statistical approaches best handle skewed distributions in zolpidem concentration data?
For non-normally distributed data (common in small-sample pharmacokinetic studies), apply log-transformations or non-parametric tests (e.g., Wilcoxon signed-rank). Bootstrap resampling (1,000 iterations) can improve confidence interval estimates for parameters like Tmax.
Q. How do slow-wave sleep (SWS) metrics correlate with this compound’s pharmacokinetic profile?
Polysomnography data (e.g., SWS duration, spindle frequency) should be analyzed alongside plasma concentration-time curves using time-locked regression models. For example, zolpidem’s peak concentration (2–3 hours post-dose) often coincides with increased fast spindle activity (12–16 Hz), suggesting GABAA receptor modulation in thalamocortical circuits .
Ethical & Reproducibility Considerations
Q. How can researchers ensure transparency when reporting negative results in zolpidem trials?
Adhere to FAIR data principles:
- Pre-registration : Document hypotheses and analysis plans on platforms like ClinicalTrials.gov .
- Data sharing : Upload raw LC-MS/MS spectra, pharmacokinetic parameters, and polysomnography datasets to repositories like Zenodo.
- Negative result framing : Use equivalence testing (e.g., TOST) to distinguish true null effects from underpowered studies .
Q. What steps mitigate batch-to-batch variability in deuterated standards like this compound?
- Supplier validation : Certify isotopic purity (>98%) and residual solvent levels via COA (Certificate of Analysis).
- In-house QC : Perform weekly stability tests (e.g., LC-MS/MS peak area consistency ±5%) and monitor deuterium loss under accelerated degradation conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
